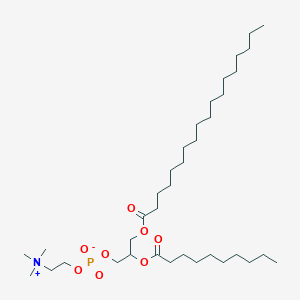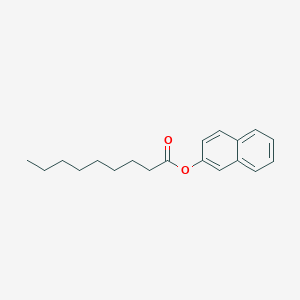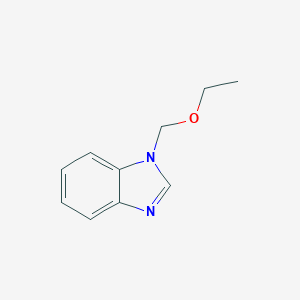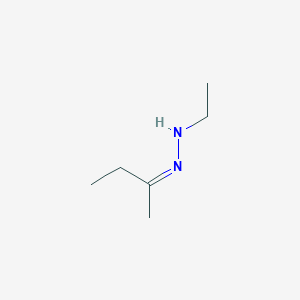
2-Butanone ethyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone ethyl hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a colorless liquid with a molecular formula of C6H13N2O and a molecular weight of 127.18 g/mol. This compound is also known as ethyl 2-butanone hydrazone or EBH.
Mecanismo De Acción
The mechanism of action of 2-Butanone ethyl hydrazone is based on its ability to react with aldehydes and ketones to form stable hydrazones. This reaction occurs through the addition of the hydrazine group to the carbonyl group of the aldehyde or ketone, followed by the removal of a water molecule.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Butanone ethyl hydrazone. However, it is known to be a relatively stable compound that does not readily undergo hydrolysis or oxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Butanone ethyl hydrazone in lab experiments is its ability to react selectively with aldehydes and ketones. This makes it a useful reagent for the analysis of complex mixtures containing these functional groups. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research involving 2-Butanone ethyl hydrazone. One area of interest is the development of new methods for the synthesis of this compound, which could improve its purity and yield. Another potential direction is the exploration of its potential applications in the analysis of other functional groups, such as carboxylic acids and esters. Additionally, further studies could be conducted to investigate the potential toxicity and environmental impact of this compound.
Métodos De Síntesis
The synthesis of 2-Butanone ethyl hydrazone is typically achieved through the reaction of ethyl hydrazine with 2-butanone. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
2-Butanone ethyl hydrazone has been used in a variety of scientific research applications. One of its primary uses is as a reagent in the analysis of aldehydes and ketones. This compound reacts with aldehydes and ketones to form hydrazones, which can be easily analyzed using various spectroscopic techniques.
Propiedades
Número CAS |
16713-35-2 |
|---|---|
Nombre del producto |
2-Butanone ethyl hydrazone |
Fórmula molecular |
C6H14N2 |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
N-[(Z)-butan-2-ylideneamino]ethanamine |
InChI |
InChI=1S/C6H14N2/c1-4-6(3)8-7-5-2/h7H,4-5H2,1-3H3/b8-6- |
Clave InChI |
PCKXYWXISYJOTB-VURMDHGXSA-N |
SMILES isomérico |
CC/C(=N\NCC)/C |
SMILES |
CCC(=NNCC)C |
SMILES canónico |
CCC(=NNCC)C |
Sinónimos |
2-Butanone ethyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
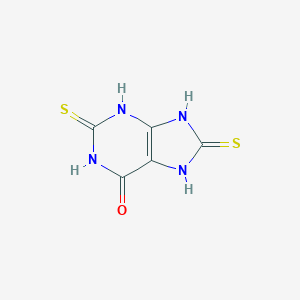
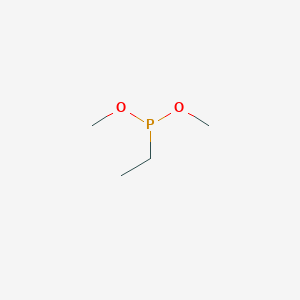
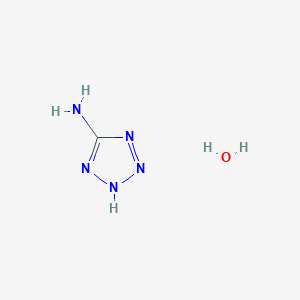
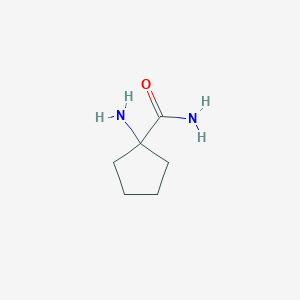
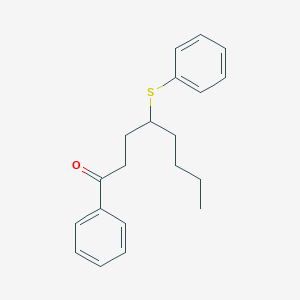
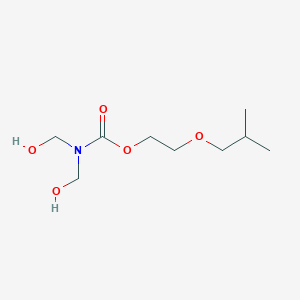
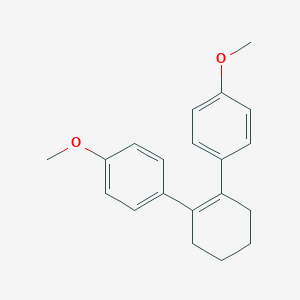
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
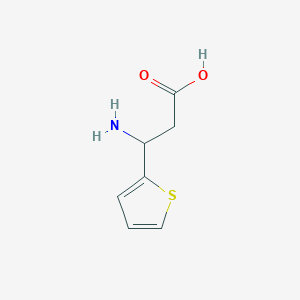
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
